molecular formula C18H15N3O4 B5731276 3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one

3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one

Cat. No. B5731276
M. Wt: 337.3 g/mol
InChI Key: DXXNRTBUKCMIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one, also known as EBOB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EBOB belongs to the class of benzoxazole derivatives and is known for its fluorescent properties, making it useful in various fields of research, including biochemistry, pharmacology, and materials science.

Mechanism of Action

The mechanism of action of 3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one is not fully understood, but it is believed to involve the interaction of the compound with specific proteins and enzymes in the body. 3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one has been shown to bind to the active site of certain enzymes, inhibiting their activity and leading to cell death in cancer cells.
Biochemical and Physiological Effects:
3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one can induce apoptosis (cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have shown that 3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one can reduce tumor growth in mouse models of cancer and improve cognitive function in rats.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one in lab experiments is its fluorescent properties, which allow for easy detection and quantification. 3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one is also relatively easy to synthesize and has low toxicity, making it a safe and cost-effective option for research. However, one limitation of using 3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one. One area of interest is the development of 3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one-based fluorescent probes for imaging and detection of specific proteins and enzymes in the body. Another area of research is the development of 3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one-based drugs for the treatment of cancer and other diseases. Additionally, there is potential for the use of 3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one in the development of new materials with fluorescent properties for various applications.

Synthesis Methods

The synthesis of 3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one involves a multi-step process that includes the reaction of 2-ethoxybenzaldehyde with hydrazine hydrate to form 2-ethoxybenzohydrazide. This intermediate product is then reacted with 2-nitrobenzoyl chloride to form the nitro compound, which is then reduced to the corresponding amine using sodium dithionite. The final step involves the reaction of the amine with 2-formylbenzoic acid to produce 3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one.

Scientific Research Applications

3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one has been extensively studied for its potential applications in various fields of research. In biochemistry, 3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one has been used as a fluorescent probe to study protein-protein interactions and enzyme activity. In pharmacology, 3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one has shown promising results as a potential drug candidate for the treatment of cancer and other diseases. In materials science, 3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one has been used as a building block for the synthesis of fluorescent polymers and other functional materials.

properties

IUPAC Name

3-[[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-2-23-14-9-5-3-7-12(14)17-20-19-16(25-17)11-21-13-8-4-6-10-15(13)24-18(21)22/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXNRTBUKCMIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C(O2)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one

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